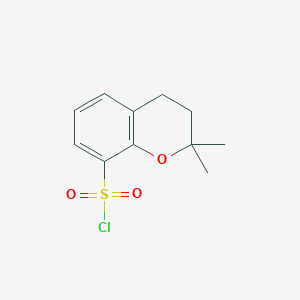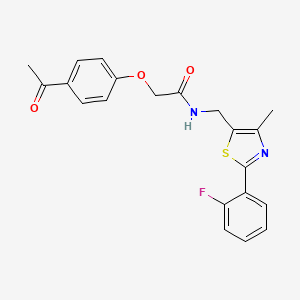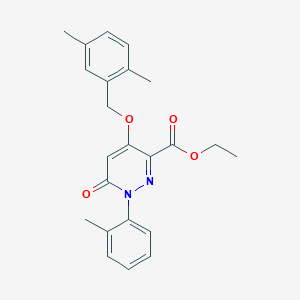![molecular formula C17H25N5O3S B2775882 1-(4-tert-butylphenyl)-3-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]urea CAS No. 1798540-91-6](/img/structure/B2775882.png)
1-(4-tert-butylphenyl)-3-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-tert-butylphenyl)-3-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]urea is a complex organic compound that features a combination of urea, imidazole, and sulfonamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylphenyl)-3-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]urea typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific reaction conditions. For instance, the synthesis may involve the reaction of 4-(tert-butyl)phenyl isocyanate with an appropriate amine to form the urea derivative. This intermediate can then be reacted with 1-methyl-1H-imidazole-4-sulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which offer better control over reaction conditions and can improve the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-tert-butylphenyl)-3-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
1-(4-tert-butylphenyl)-3-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]urea has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in various biological assays.
Medicine: Due to its structural features, it may be investigated for potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-tert-butylphenyl)-3-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]urea involves its interaction with specific molecular targets. The urea and sulfonamide groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The imidazole ring can also participate in coordination with metal ions, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(3-(4-(tert-butyl)phenyl)ureido)ethyl)-1H-imidazole-4-sulfonamide
- N-(2-(3-(4-(tert-butyl)phenyl)ureido)ethyl)-1-methyl-1H-imidazole-4-carboxamide
Uniqueness
1-(4-tert-butylphenyl)-3-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]urea is unique due to the presence of both sulfonamide and imidazole groups, which can confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-3-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3S/c1-17(2,3)13-5-7-14(8-6-13)21-16(23)18-9-10-20-26(24,25)15-11-22(4)12-19-15/h5-8,11-12,20H,9-10H2,1-4H3,(H2,18,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELMKDKDWBYFPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCNS(=O)(=O)C2=CN(C=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (2E)-4-({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)but-2-enoate](/img/structure/B2775800.png)

![N-[(4-fluorophenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2775802.png)
![methyl 3-({[(2-chlorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2775804.png)
![1-(3-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2775805.png)
![N-[4-cyano-3-(difluoromethoxy)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide](/img/structure/B2775806.png)

![1-Fluoro-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B2775808.png)

![{1-[5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3-methylpyrrolidin-2-yl}methanol](/img/structure/B2775814.png)



